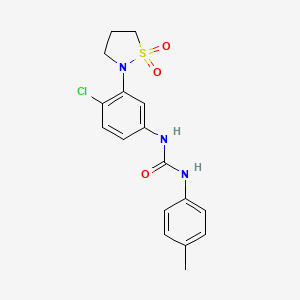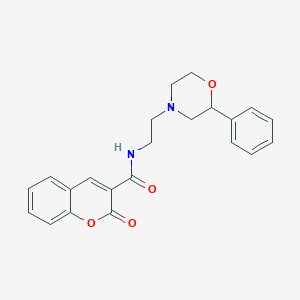![molecular formula C25H16FN5O2S2 B2544011 N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536711-15-6](/img/structure/B2544011.png)
N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different substituents at the acetamide moiety. For instance, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and further substitution reactions with heterocyclic ring systems . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole core and various substituents that can significantly influence the biological activity of these compounds. The presence of a fluorophenyl group, as seen in the compound of interest, is known to impact the pharmacokinetic properties and can enhance the binding affinity to biological targets .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including acetylation, alkylation, and thioether formation, to yield a wide array of compounds with potential biological activities. The thioether linkage in the compound of interest suggests a reaction between a mercapto derivative and an acetamide precursor .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and acidity constants (pKa), are influenced by their molecular structure. The pKa values of similar compounds have been determined, indicating the protonation sites and the relative acidity of different nitrogen atoms within the molecule . These properties are crucial for the pharmacokinetic behavior and bioavailability of the compounds.
Relevant Case Studies
Several benzothiazole derivatives have been evaluated for their biological activities. For example, compounds with anticancer activity have been identified through screening against human tumor cell lines . Another derivative has shown inhibitory activity against Src kinase, which is implicated in cancer progression . Additionally, some benzothiazole acetamides have demonstrated antibacterial and anti-inflammatory properties, highlighting their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Drug Discovery
- Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition : A study focused on the structure-activity relationships of PI3K/mTOR dual inhibitors investigated various heterocyclic analogues, including derivatives of N-(benzo[d]thiazol-2-yl)acetamide, to improve metabolic stability and in vivo efficacy. This research is significant for the development of cancer therapeutics (Stec et al., 2011).
Anticancer Activity
- Src Kinase Inhibitory and Anticancer Activities : Derivatives of N-(benzo[d]thiazol-2-yl)acetamide were synthesized and evaluated for their ability to inhibit Src kinase and their potential anticancer activities. These compounds were tested against various cancer cell lines, showing promise in the development of new anticancer agents (Fallah-Tafti et al., 2011).
Antitumor and Antimicrobial Activities
Evaluation of Antitumor Activity : New derivatives were synthesized and assessed for their antitumor activity against a wide range of human tumor cell lines. This research underlines the potential of N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide derivatives in cancer therapy (Yurttaş et al., 2015).
Antimicrobial and Antifungal Activities : A study highlighted the synthesis of novel derivatives and their assessment for antimicrobial and antifungal activities. These compounds offer insights into the development of new antimicrobial agents, contributing to the fight against drug-resistant bacteria and fungi (Devi et al., 2022).
Molecular Docking and Photovoltaic Efficiency
- Quantum Calculations and Molecular Docking : Research involving the synthesis of sulfone and sulfide derivatives related to N-(benzo[d]thiazol-2-yl)-acetamide focused on their potential antibacterial and antifungal properties. Additionally, quantum calculations and molecular docking studies further elucidate the interaction mechanisms of these compounds with biological targets (Mary et al., 2020).
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN5O2S2/c26-14-9-11-15(12-10-14)31-23(33)22-21(16-5-1-2-6-17(16)27-22)30-25(31)34-13-20(32)29-24-28-18-7-3-4-8-19(18)35-24/h1-12,27H,13H2,(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFXNQBNLDLRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2543928.png)
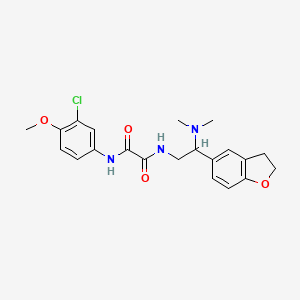
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2543931.png)
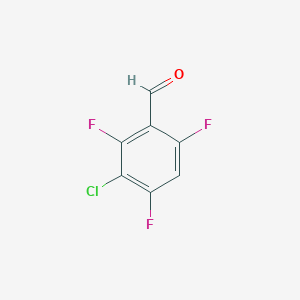
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)
![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2543936.png)

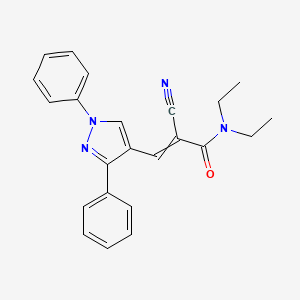
![4-(4-(benzyloxy)phenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2543943.png)
![4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine](/img/structure/B2543944.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2543945.png)
![(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2543949.png)
